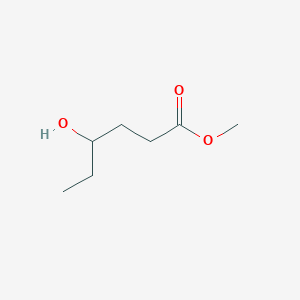

Hexanoic acid, 4-hydroxy-, methyl ester

Description

Hexanoic acid, 4-hydroxy-, methyl ester (CAS: Not explicitly provided; structurally similar to 5-hydroxy variant in ) is a branched methyl ester derivative of hexanoic acid with a hydroxyl group at the fourth carbon. It belongs to the ester class, characterized by a fruity or floral aroma, and is commonly found in fermented foods, fruits, and microbial metabolic pathways. Its production is influenced by enzymatic activity (e.g., esterases) and environmental factors such as temperature and microbial fermentation .

Properties

Molecular Formula |

C7H14O3 |

|---|---|

Molecular Weight |

146.18 g/mol |

IUPAC Name |

methyl 4-hydroxyhexanoate |

InChI |

InChI=1S/C7H14O3/c1-3-6(8)4-5-7(9)10-2/h6,8H,3-5H2,1-2H3 |

InChI Key |

GAHDIGHBYWYMPW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCC(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanoic acid, 4-hydroxy-, methyl ester can be synthesized through the esterification of 4-hydroxyhexanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to improve the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 4-hydroxy-, methyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: 4-oxohexanoic acid or 4-hydroxyhexanoic acid.

Reduction: 4-hydroxyhexanol.

Substitution: Various substituted hexanoic acid derivatives.

Scientific Research Applications

Hexanoic acid, 4-hydroxy-, methyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a model compound for studying enzyme-catalyzed esterification and hydrolysis reactions.

Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of hexanoic acid, 4-hydroxy-, methyl ester involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the ester can be hydrolyzed by esterases to produce 4-hydroxyhexanoic acid and methanol. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogues: Methyl Esters of Hexanoic Acid Derivatives

- Hexanoic Acid, Methyl Ester (CAS 106-70-7): Occurrence: Prominent in tea volatiles, cooked meats (e.g., lamb shashliks), and strawberries, where it serves as a maturity marker . Synthesis: Derived from β-oxidation of fatty acids or esterase-mediated reactions . Sensory Role: Contributes fruity notes with an odor threshold of 70 µg/kg .

- Hexanoic Acid, 5-Hydroxy-, Methyl Ester (CAS 62593-13-9): Structure: Differs by hydroxyl group position (5th carbon vs. 4th).

- Hexanoic Acid, Ethyl Ester: Occurrence: Found in Monascus-fermented cheese, kiwifruit, and jujube cultivars . Comparison: Ethyl esters generally exhibit lower volatility and distinct aroma profiles compared to methyl esters. For example, hexanoic acid ethyl ester has an apple-like aroma with a lower odor threshold (0.76 µg/kg) .

Functional Analogues: Short-Chain Methyl Esters

- Butanoic Acid Methyl Ester: Role: Key aroma compound in kiwifruit and pineapple, contributing banana-pineapple notes . Synthesis: Produced via esterification of butanoic acid, a common fatty acid in fermentation .

- Octanoic Acid Methyl Ester: Occurrence: Detected in lamb shashliks and pineapple varieties, associated with fatty, tropical aromas . Comparison: Longer carbon chain increases hydrophobicity, influencing retention in lipid-rich matrices.

Hydroxy-Substituted Esters

- 4-Hydroxy vs. 5-Hydroxy Derivatives :

Key Research Findings and Data Tables

Table 1: Physicochemical and Functional Comparison

Table 2: Factors Influencing Concentration

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.